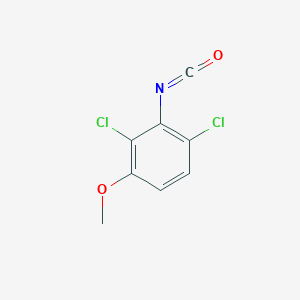

2,6-Dichloro-3-methoxyphenylisocyanate

Description

Significance of Isocyanate Functionality in Organic Synthesis

The isocyanate functional group is a cornerstone of modern organic synthesis due to its versatile reactivity, primarily as an electrophile. wikipedia.org The carbon atom in the –N=C=O group is electron-deficient and readily undergoes nucleophilic attack by a variety of compounds, including alcohols, amines, and water. wikipedia.orgnih.gov

Key reactions involving isocyanates include:

Urethane (B1682113) (Carbamate) Formation: Isocyanates react with alcohols to form urethanes. This reaction is fundamental to the production of polyurethanes, a highly versatile class of polymers. researchgate.netchemeurope.com

Urea (B33335) Formation: The reaction of an isocyanate with an amine yields a urea derivative. When diisocyanates react with diamines, the resulting polymers are known as polyureas. wikipedia.orgchemeurope.com

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.org This reaction is harnessed in the production of polyurethane foams, where the CO2 acts as a blowing agent. wikipedia.org

The reactivity of the isocyanate group can be tuned by the electronic nature of its substituent. Electron-withdrawing groups on an attached aromatic ring increase the electrophilicity of the isocyanate carbon, enhancing its reactivity. nih.gov Conversely, electron-donating groups decrease its reactivity. nih.gov This tunable reactivity makes isocyanates indispensable building blocks for creating complex molecules in fields ranging from pharmaceuticals and agrochemicals to materials science. nih.govrsc.org

Overview of Dihalo- and Methoxy-substituted Aryl Systems in Chemical Research

Aromatic systems containing both halogen and methoxy (B1213986) substituents are of significant interest in chemical research due to the distinct electronic and steric influences these groups exert. Dihalo- and methoxy-substituted aryl compounds serve as versatile intermediates for constructing more complex molecular architectures.

The methoxy group (–OCH3) is a strong electron-donating group, which can influence the regioselectivity of further electrophilic aromatic substitution reactions. nih.gov Methoxy-substituted arenes are common structural motifs found in a large percentage of small-molecule drugs. nih.gov

Halogens (such as chlorine) are electron-withdrawing groups and are also valuable functional handles for cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov The presence of multiple halogens on an aromatic ring allows for selective, stepwise functionalization, enabling the synthesis of polysubstituted arenes that would be difficult to access through other methods. nih.gov

The specific arrangement of two chlorine atoms and a methoxy group, as seen in 2,6-dichloro-3-methoxyphenylisocyanate, creates a unique substitution pattern. This combination of electron-donating and electron-withdrawing groups can lead to complex reactivity and provides a scaffold for the synthesis of diverse and functionally rich molecules. acs.org

Historical Context of Research on Aromatic Isocyanates

The study of isocyanate chemistry dates back to the 19th century, with the first synthesis of an isocyanate reported by Wurtz in 1848. nih.gov However, the industrial significance of this class of compounds, particularly aromatic isocyanates, did not become fully apparent until the 20th century with the development of polyurethane chemistry.

The most common industrial method for producing isocyanates is the reaction of primary amines with phosgene (B1210022) (phosgenation), a process that remains a cornerstone of large-scale production. researchgate.netwikipedia.orgchemeurope.com Two of the most commercially significant aromatic isocyanates are toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), which are produced in millions of tonnes annually for the polyurethane industry. gas-sensing.compflaumer.com

Structure

3D Structure

Properties

Molecular Formula |

C8H5Cl2NO2 |

|---|---|

Molecular Weight |

218.03 g/mol |

IUPAC Name |

1,3-dichloro-2-isocyanato-4-methoxybenzene |

InChI |

InChI=1S/C8H5Cl2NO2/c1-13-6-3-2-5(9)8(7(6)10)11-4-12/h2-3H,1H3 |

InChI Key |

QPNHMDXFXSTDRN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)N=C=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dichloro 3 Methoxyphenylisocyanate

Strategies for Carbonyl Isocyanate Formation

The formation of an isocyanate group (-N=C=O) involves the conversion of an amine to a highly reactive intermediate that can then be transformed into the final isocyanate. The core of this process is the generation of a carbonyl group attached to the nitrogen atom of the amine. This is typically achieved through the use of a carbonylating agent. The general mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbon of the carbonylating agent, followed by elimination steps to yield the isocyanate.

Precursor Synthesis and Functionalization Pathways

The key precursor for the synthesis of 2,6-dichloro-3-methoxyphenylisocyanate is 2,6-dichloro-3-methoxyaniline (B2446229). The arrangement of the chloro, methoxy (B1213986), and amino substituents on the aromatic ring requires a carefully planned synthetic sequence to ensure the correct regiochemistry. A plausible synthetic route can be devised starting from more readily available substituted benzenes.

The introduction of an amino group onto the aromatic ring is a crucial step. A common and effective method for this transformation is the nitration of the aromatic ring followed by the reduction of the resulting nitro group. For a dichlorinated and methoxylated benzene (B151609) ring, the position of nitration will be directed by the existing substituents. The nitro group can then be reduced to an amine using various reducing agents, such as tin(II) chloride in the presence of a strong acid, or through catalytic hydrogenation.

Achieving the desired 2,6-dichloro-3-methoxy substitution pattern requires careful consideration of the directing effects of the substituents. Starting with a dichlorinated aromatic compound, the introduction of the methoxy and the precursor to the amino group (likely a nitro group) must be controlled. The two chlorine atoms are ortho, para-directing but are deactivating. The methoxy group is strongly activating and ortho, para-directing. Therefore, the order of introduction of these functional groups is critical to obtaining the desired isomer.

A potential synthetic pathway could start from 1,3-dichlorobenzene (B1664543). Nitration of 1,3-dichlorobenzene would be expected to yield 1,3-dichloro-4-nitrobenzene and 1,3-dichloro-2-nitrobenzene. Separation of these isomers would be necessary. Subsequent methoxylation of the desired isomer would lead to the precursor for the aniline (B41778).

The introduction of a methoxy group onto a chlorinated aromatic ring can be achieved through nucleophilic aromatic substitution. A chlorine atom can be displaced by a methoxide (B1231860) ion (CH₃O⁻), typically from sodium methoxide. The reaction conditions, such as temperature and solvent, need to be carefully controlled to ensure the desired substitution occurs without unwanted side reactions. The presence of other electron-withdrawing groups on the ring can facilitate this nucleophilic substitution.

A proposed synthetic route for 2,6-dichloro-3-methoxyaniline is outlined below:

Nitration of 1,3-Dichlorobenzene: 1,3-Dichlorobenzene is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group. This reaction yields a mixture of isomers, including the desired 2,6-dichloro-nitrobenzene.

Methoxylation: The separated 2,6-dichloro-nitrobenzene can then be subjected to nucleophilic aromatic substitution with sodium methoxide. The nitro group is strongly electron-withdrawing, which can activate the ring towards nucleophilic attack.

Reduction of the Nitro Group: The resulting 2,6-dichloro-3-methoxynitrobenzene is then reduced to the corresponding aniline, 2,6-dichloro-3-methoxyaniline. This reduction can be accomplished using standard methods such as catalytic hydrogenation or treatment with a metal in acidic conditions.

| Step | Reactant | Reagents | Product |

| 1 | 1,3-Dichlorobenzene | HNO₃, H₂SO₄ | 2,6-Dichloronitrobenzene |

| 2 | 2,6-Dichloronitrobenzene | NaOCH₃ | 2,6-Dichloro-3-methoxynitrobenzene |

| 3 | 2,6-Dichloro-3-methoxynitrobenzene | H₂, Pd/C or Sn/HCl | 2,6-Dichloro-3-methoxyaniline |

Phosgenation and Phosgene-Free Alternatives for Isocyanate Generation

Once the precursor, 2,6-dichloro-3-methoxyaniline, is synthesized, the final step is the conversion of the amino group to an isocyanate group.

The most common industrial method for the synthesis of isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂). sabtechmachine.comfsalforu.com This reaction proceeds in a two-step process, often referred to as "cold" and "hot" phosgenation. sabtechmachine.com

In the first step, the amine reacts with phosgene at low temperatures to form an N-substituted carbamoyl (B1232498) chloride and hydrogen chloride. sabtechmachine.comsciencemadness.org

R-NH₂ + COCl₂ → R-NHCOCl + HCl

In the second step, the carbamoyl chloride is heated to eliminate another molecule of hydrogen chloride, yielding the isocyanate. sabtechmachine.comsciencemadness.org

R-NHCOCl → R-N=C=O + HCl

To avoid the use of highly toxic phosgene gas, a solid phosgene equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate), is often used in laboratory-scale syntheses. scientific.netresearchgate.net Triphosgene reacts with the amine in the presence of a base, such as triethylamine, to generate the isocyanate in situ. rsc.orgrsc.org

| Phosgenation Method | Reagent | Conditions | Advantages | Disadvantages |

| Phosgene | COCl₂ | Two-step: "cold" then "hot" phosgenation sabtechmachine.com | High yield, well-established industrial process fsalforu.com | Highly toxic and corrosive reagent nih.gov |

| Triphosgene | (Cl₃CO)₂CO | Typically in the presence of a base (e.g., triethylamine) rsc.org | Solid, safer to handle than phosgene gas nih.gov | More expensive than phosgene |

Due to the significant hazards associated with phosgene, there is considerable research into phosgene-free methods for isocyanate synthesis. nih.govdigitellinc.com These alternative routes often involve the decomposition of other functional groups to generate the isocyanate. Some notable phosgene-free alternatives include:

The Curtius Rearrangement: This involves the thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate.

The Hofmann Rearrangement: An amide is treated with bromine and a base to form an isocyanate.

From Carbamates: Carbamates, which can be synthesized from amines and carbonates (like dimethyl carbonate), can be thermally decomposed to produce isocyanates. nih.govacs.org

Using Di-tert-butyl dicarbonate (B1257347) (Boc₂O): In some cases, Boc₂O can be used to convert amines to isocyanates, particularly in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). researchgate.netchemicalbook.com

These phosgene-free methods offer a safer alternative for the synthesis of isocyanates, although they may have their own limitations in terms of yield, reaction conditions, and substrate scope. nih.gov

Non-Phosgene Routes: Triphosgene, Diphenyl Carbonate, and Related Methods

Information regarding the application of triphosgene, diphenyl carbonate, or similar non-phosgene reagents for the synthesis of this compound, including reaction yields and selectivities, is not described in the surveyed literature. While these methods are commonly used for the preparation of other aryl isocyanates, specific examples and data for the target molecule are absent.

Palladium-Catalyzed Approaches to Aryl Isocyanates

Similarly, there is no specific information available on the application of palladium-catalyzed reactions for the synthesis of this compound. Palladium-catalyzed carbonylation of the corresponding aniline (2,6-dichloro-3-methoxyaniline) or the isocyanation of the corresponding aryl halide (1,3-dichloro-2-methoxybenzene) are plausible synthetic strategies, but have not been specifically reported for this compound.

Comparative Analysis of Synthetic Efficiencies and Selectivities

Due to the lack of specific data on the synthesis of this compound via different routes, a comparative analysis of their efficiencies and selectivities cannot be conducted. Such an analysis would require detailed experimental data, including yields, reaction times, and purity of the product obtained from different synthetic methodologies, none of which are available in the current body of scientific literature.

Chemical Reactivity and Transformation Pathways of 2,6 Dichloro 3 Methoxyphenylisocyanate

Electrophilic Reactivity of the Isocyanate Group

The isocyanate group's structure can be described by resonance, which illustrates a significant partial positive charge on the central carbon atom. This inherent electrophilicity is a consequence of the high electronegativity of the adjacent oxygen and nitrogen atoms, which pull electron density away from the carbon. semanticscholar.orgnih.gov

The substituents on the aromatic ring of 2,6-Dichloro-3-methoxyphenylisocyanate have a pronounced influence on this reactivity.

Electron-withdrawing Effects: The two chlorine atoms are strongly electron-withdrawing via the inductive effect. This effect intensifies the partial positive charge on the isocyanate carbon, thereby increasing its electrophilicity and making the molecule more reactive toward nucleophiles. nih.gov

Electron-donating Effects: The methoxy (B1213986) group at the 3-position is an electron-donating group through resonance (mesomeric effect). This effect would tend to decrease the electrophilicity of the isocyanate carbon.

However, the combined inductive effect of two ortho and meta chlorine atoms generally outweighs the resonance effect of a single methoxy group. Consequently, this compound is expected to be a highly reactive isocyanate, readily undergoing nucleophilic attack.

Cycloaddition Reactions and Polymerization Pathways

Cycloaddition reactions are a significant class of transformations for isocyanates, leading to the formation of various cyclic compounds and polymers. libretexts.org These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.

The cyclotrimerization of isocyanates is a well-established method for synthesizing isocyanurates, which are thermally stable, six-membered heterocyclic compounds. This process involves the head-to-tail addition of three isocyanate molecules. The reaction is typically catalyzed by a variety of substances, including Lewis acids, bases, and certain metal complexes. researchgate.net For aromatic isocyanates like this compound, catalysts such as alkali metal salts of carboxylic acids or fluoride (B91410) ions are often employed to promote the formation of the stable isocyanurate ring. researchgate.netgoogle.com The resulting product, a tris(2,6-dichloro-3-methoxyphenyl) isocyanurate, possesses a rigid, planar structure with high thermal stability.

Table 1: Catalysts for Isocyanate Cyclotrimerization

| Catalyst Type | Examples | Typical Conditions |

|---|---|---|

| Basic Catalysts | Sodium benzoate, Potassium acetate, Tertiary amines | Moderate to high temperatures |

| Lewis Acids | Metal alkoxides, Metal halides | Varies with catalyst activity |

Carbodiimides are compounds containing the R-N=C=N-R' functional group, formed from the condensation of two isocyanate molecules with the elimination of carbon dioxide. jchemrev.com This transformation is typically not spontaneous and requires catalysis to proceed efficiently. jchemrev.com Phospholine oxides, such as 3-methyl-1-phenyl-2-phospholene-1-oxide (MPPO), are highly effective catalysts for this conversion. mdpi.com The catalytic cycle is believed to involve the nucleophilic attack of the phosphine (B1218219) oxide on the isocyanate carbon, followed by a [2+2] cycloaddition with a second isocyanate molecule, and subsequent elimination of CO2 and regeneration of the catalyst. mdpi.com This method allows for the synthesis of symmetrical carbodiimides from a single isocyanate precursor. jchemrev.commdpi.com The resulting carbodiimide (B86325) from this compound would be N,N'-bis(2,6-dichloro-3-methoxyphenyl)carbodiimide.

Table 2: Common Catalysts for Carbodiimide Synthesis from Isocyanates

| Catalyst Class | Specific Example | Key Features |

|---|---|---|

| Phosphine Oxides | 3-Methyl-1-phenyl-2-phospholene-1-oxide | High efficiency and selectivity. mdpi.comacs.org |

| Metal Complexes | Tin compounds, Zinc compounds | Can lower activation energy. jchemrev.com |

Beyond self-condensation reactions, isocyanates are valuable partners in cycloaddition reactions for the synthesis of a wide array of heterocyclic compounds. beilstein-journals.org The N=C bond of the isocyanate can act as a 2π component in [2+2], [3+2], and [4+2] cycloadditions. libretexts.orgresearchgate.net For instance, in Diels-Alder type reactions, aromatic isocyanates can react as dienophiles with conjugated dienes to form six-membered nitrogen-containing heterocycles. The reactivity in these reactions is governed by frontier molecular orbital theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the isocyanate dienophile is key. youtube.com The electron-withdrawing nature of the substituted phenyl ring in this compound is expected to lower the energy of its LUMO, enhancing its reactivity as a dienophile.

Metal-Catalyzed Transformations

Metal-based catalysts, particularly Lewis acids, play a crucial role in mediating various transformations of isocyanates that are otherwise difficult to achieve.

The decarbonylation of isocyanates to yield nitrenes or their derivatives is a transformation that can be facilitated by Lewis acids. cardiff.ac.uknih.gov Strong Lewis acids can coordinate to the oxygen or nitrogen atom of the isocyanate group, weakening the N-C bond and promoting the loss of carbon monoxide. researchgate.netresearchgate.net This process is highly dependent on the nature of the Lewis acid and the substrate. While this reaction can be complex, it offers a potential route to other nitrogen-containing compounds. The specific products formed are influenced by the electronic properties and substitution pattern of the aryl isocyanate. cardiff.ac.uknih.gov

Boron-based Lewis acids, such as boron trihalides (e.g., BCl3) and halogenated triarylboranes, are particularly effective catalysts for various organic transformations. univaq.itmdpi.com In the context of isocyanates, boranes have been shown to catalyze decarbonylation reactions efficiently under mild conditions. cardiff.ac.uknih.govresearchgate.net The catalytic cycle is proposed to involve the coordination of the borane (B79455) to the isocyanate, which activates the molecule towards nucleophilic attack or rearrangement, ultimately leading to the extrusion of CO. researchgate.net The choice of borane catalyst can influence the reaction pathway and product distribution. cardiff.ac.uknih.govrsc.org For an electron-deficient aryl isocyanate like this compound, borane catalysis could provide a controlled method for its transformation.

Table 3: Boron-Based Lewis Acids in Isocyanate Transformations

| Catalyst | Type | Application |

|---|---|---|

| Boron trichloride (B1173362) (BCl3) | Boron trihalide | Catalytic decarbonylation. researchgate.netresearchgate.net |

| Tris(pentafluorophenyl)borane (B(C6F5)3) | Halogenated triarylborane | General Lewis acid catalysis. univaq.itmdpi.com |

Other Transition Metal or Main Group Element Catalysis

The isocyanate group of this compound is a versatile handle for various catalytic transformations. Transition metal catalysts, in particular, are known to facilitate a range of reactions involving isocyanates. For instance, palladium-catalyzed reactions are widely employed for cross-coupling and carbonylation reactions. While direct examples with this compound are scarce, analogous transformations with other aryl isocyanates suggest potential pathways. These could include reactions leading to the formation of amides, ureas, and carbamates through coupling with appropriate nucleophiles.

Main group elements have also emerged as effective catalysts in organic synthesis. Boron-based catalysts, for example, can mediate hydroboration and other addition reactions. It is conceivable that main group elements could catalyze the addition of nucleophiles to the isocyanate group of this compound, offering an alternative to traditional transition metal catalysis.

Table 1: Potential Catalytic Transformations of this compound

| Catalyst Type | Potential Reaction | Potential Product Class |

| Transition Metal (e.g., Palladium, Rhodium) | Cross-coupling with amines | Substituted Ureas |

| Cross-coupling with alcohols | Substituted Carbamates | |

| Cycloaddition reactions | Heterocyclic compounds | |

| Main Group Element (e.g., Boron, Bismuth) | Nucleophilic addition | Ureas, Carbamates, Amides |

Intramolecular Cyclization Phenomena

The structure of this compound, with its ortho-dichloro substitution pattern and a methoxy group, presents possibilities for intramolecular cyclization reactions, leading to the formation of heterocyclic structures. Such reactions are often promoted by heat, light, or the presence of a catalyst.

One potential pathway could involve the activation of a C-H bond on the methoxy group or the aromatic ring, followed by nucleophilic attack of the isocyanate nitrogen. This type of reaction, often mediated by transition metals, can lead to the formation of fused ring systems. The steric hindrance provided by the two chlorine atoms in the ortho positions might influence the regioselectivity of such cyclizations.

Another possibility is the participation of the methoxy group's oxygen atom as an internal nucleophile, potentially leading to the formation of a five or six-membered heterocyclic ring incorporating the isocyanate moiety. The feasibility of these intramolecular events would depend on the specific reaction conditions and the activation energy barriers for the cyclization pathways.

Derivatization to Advanced Chemical Structures

The isocyanate functional group is highly reactive towards a wide range of nucleophiles, making this compound a valuable precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Reaction with primary or secondary amines readily yields substituted ureas. This reaction is fundamental in the synthesis of many biologically active compounds. Similarly, reaction with alcohols or phenols affords carbamates, another important class of organic compounds. The reactivity of the isocyanate can be modulated by the choice of solvent and the presence of catalysts.

Furthermore, the dichlorinated and methoxy-substituted phenyl ring offers sites for further functionalization. For instance, nucleophilic aromatic substitution reactions could potentially replace one or both chlorine atoms, although the steric hindrance and the electron-donating nature of the methoxy group would influence the feasibility and regioselectivity of such transformations. The derivatization of this compound can lead to a diverse array of advanced chemical structures, including but not limited to, various heterocyclic systems and substituted aromatic compounds.

Table 2: Potential Derivatization Reactions of this compound

| Reactant | Product Class | Potential Application Area |

| Primary/Secondary Amines | Substituted Ureas | Pharmaceuticals, Agrochemicals |

| Alcohols/Phenols | Carbamates | Polymers, Medicinal Chemistry |

| Hydrazines | Semicarbazides | Heterocyclic Synthesis |

| Water | Unstable carbamic acid (decomposes to amine) | Amine Synthesis |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool to investigate the intrinsic properties of molecules like 2,6-Dichloro-3-methoxyphenylisocyanate from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be the initial step in a computational study. This process of geometry optimization seeks to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

The electronic structure of this compound would be characterized by the distribution of electron density, which is influenced by the electronegative chlorine atoms, the electron-donating methoxy (B1213986) group, and the highly reactive isocyanate group. Mulliken population analysis or Natural Bond Orbital (NBO) analysis could be used to determine the partial atomic charges, revealing the electrophilic and nucleophilic centers within the molecule. For instance, the carbon atom of the isocyanate group is expected to be highly electrophilic.

Investigation of Reaction Mechanisms and Transition States using DFT

The isocyanate group is well-known for its reactivity towards nucleophiles. DFT can be employed to model the reaction pathways of this compound with various nucleophiles, such as alcohols, amines, or water. By mapping the potential energy surface, stationary points corresponding to reactants, intermediates, products, and, crucially, transition states can be located.

The calculation of the transition state structures and their associated activation energies provides invaluable insight into the kinetics and mechanism of a reaction. This allows for a theoretical prediction of the most favorable reaction pathways and the factors influencing reaction rates. For example, the reaction with an alcohol to form a carbamate (B1207046) would proceed through a specific transition state, the geometry and energy of which could be precisely calculated.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating sites for electrophilic attack. Conversely, the LUMO represents the region where an electron is most likely to be accepted, indicating sites for nucleophilic attack.

For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the methoxy group. The LUMO, on the other hand, is expected to be centered on the highly electrophilic isocyanate group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Various chemical reactivity descriptors, such as chemical hardness, softness, chemical potential, and electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Molecular Dynamics Simulations (if applicable to derivatives)

While molecular dynamics (MD) simulations are more commonly applied to larger systems like polymers or biomolecules, they can be valuable for studying the behavior of derivatives of this compound in different environments. For instance, if this isocyanate is used to synthesize a polymer, MD simulations could predict the conformational dynamics, flexibility, and interactions of the polymer chains. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. This can be used to understand material properties at a molecular level.

Prediction of Spectroscopic Signatures from Computational Models

Computational models, particularly DFT, can accurately predict various spectroscopic properties of this compound. The calculation of harmonic vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra. By comparing the computed spectrum with experimental data (if available), a detailed assignment of the vibrational modes to specific functional groups and atomic motions can be achieved.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions, providing theoretical absorption maxima (λmax) that can be compared with experimental measurements. These spectroscopic predictions are invaluable for the identification and characterization of the molecule.

Structure-Reactivity Relationship Elucidation through Computational Models

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic properties and reactivity descriptors, a quantitative structure-reactivity relationship (QSRR) can be established. For example, one could computationally explore the effects of substituting the chlorine or methoxy groups with other functional groups.

These computational models can reveal how changes in the electronic nature of the substituents (i.e., electron-donating or electron-withdrawing) impact the geometry, electronic structure, and ultimately, the reactivity of the isocyanate group. This approach allows for the rational design of new molecules with tailored reactivity for specific applications, providing a powerful predictive tool that can guide synthetic efforts.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Vibrational Spectroscopy (FT-IR, FT-Raman) for Mode Assignment and Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is essential for identifying the functional groups and determining the molecular structure of a compound. For 2,6-dichloro-3-methoxyphenylisocyanate, this analysis would focus on identifying the characteristic vibrational modes.

A key vibration would be the strong, asymmetric stretching of the isocyanate group (-N=C=O), typically expected in the 2250-2280 cm⁻¹ region of the IR spectrum. Other significant vibrations would include C-Cl stretching modes, aromatic C-C stretching, C-H stretching and bending modes, and the asymmetric and symmetric stretching of the C-O-C bond of the methoxy (B1213986) group. worldscientific.comresearchgate.net

Correlation with Computational Vibrational Frequencies

To accurately assign the experimental vibrational modes, theoretical calculations using methods like Density Functional Theory (DFT) are employed. nih.gov By optimizing the molecular geometry and calculating the harmonic vibrational frequencies in silico, a theoretical spectrum is generated. This computed spectrum is then compared with the experimental FT-IR and FT-Raman data. This correlation allows for a more confident and detailed assignment of each observed vibrational band to specific atomic motions within the molecule. nih.gov

Identification of Key Functional Group Vibrations and Molecular Symmetry

The analysis would confirm the presence of the key functional groups. The intense band for the isocyanate group is a primary identifier. Aromatic ring vibrations would confirm the benzene (B151609) core, while modes associated with the C-Cl and C-O-C bonds would verify the presence of the chloro and methoxy substituents, respectively. Analysis of the number and activity (IR vs. Raman) of the vibrational modes could also provide insights into the molecule's symmetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and environment of atoms in a molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

In the ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the aromatic protons and the methoxy group protons. The two aromatic protons would likely appear as a doublet of doublets or two distinct doublets, with chemical shifts influenced by the surrounding chloro, methoxy, and isocyanate groups. The methoxy group (-OCH₃) would present as a singlet, typically in the range of 3.8-4.0 ppm.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. Key signals would include the carbon of the isocyanate group (typically around 120-130 ppm), the aromatic carbons (with shifts heavily influenced by the electronegative chlorine and oxygen atoms), and the methoxy carbon (around 55-60 ppm). rsc.orgchemicalbook.com

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, 2D NMR experiments would be necessary.

HSQC (Heteronuclear Single Quantum Coherence) would be used to identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the functional groups and the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, helping to confirm the conformation of the molecule.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. rsc.org If suitable crystals of this compound could be grown, this technique would determine the three-dimensional arrangement of the atoms, the planarity of the phenyl ring, the geometry of the isocyanate group, and the orientation of the methoxy group relative to the ring. wikipedia.org This analysis would also reveal how the molecules pack together in the crystal lattice, identifying any significant intermolecular forces like dipole-dipole interactions or halogen bonding.

Confirmation of Molecular Conformation and Intermolecular Interactions

Analysis via single-crystal X-ray diffraction would be required to definitively determine the three-dimensional arrangement of atoms, bond angles, and bond lengths. This technique would also elucidate the dihedral angle between the phenyl ring and the isocyanate group, which is critical to understanding its conformational state. Furthermore, this analysis would reveal non-covalent intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the chlorine atoms), or π–π stacking, which dictate how the molecules interact with each other in the solid state.

Analysis of Crystal Packing and Polymorphism

Crystal packing analysis, derived from X-ray diffraction data, would describe the efficiency with which molecules are arranged in the crystal lattice. This study is crucial for understanding the physical properties of the solid material. Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect for investigation, as different polymorphs can exhibit distinct physical properties. However, no studies on the polymorphism of this compound have been publicly reported.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to confirm the molecular weight of this compound. The molecular ion peak (M+) would correspond to its exact mass. Analysis of the fragmentation pattern under techniques like Electron Ionization (EI-MS) would provide structural information. Characteristic fragments would likely arise from the cleavage of the isocyanate group (-NCO), loss of a chlorine atom (-Cl), or cleavage of the methoxy group (-OCH₃). A detailed table of these fragments and their relative abundances cannot be generated without experimental data.

2,6 Dichloro 3 Methoxyphenylisocyanate As a Synthetic Precursor in Organic Synthesis

Role as a Building Block for Complex Aromatic Systems

2,6-Dichloro-3-methoxyphenylisocyanate serves as a crucial starting material for the construction of elaborate aromatic compounds. Its inherent reactivity, stemming from the isocyanate functional group, coupled with the specific substitution pattern on the phenyl ring, makes it a versatile precursor in multi-step synthetic sequences. The chlorine and methoxy (B1213986) substituents influence the electronic properties and steric environment of the molecule, guiding its reactivity in subsequent transformations. This allows for the regioselective introduction of other functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds, ultimately leading to the assembly of complex aromatic architectures.

Applications in the Synthesis of Urea-Based Scaffolds

The isocyanate group of this compound readily reacts with primary and secondary amines to form urea (B33335) derivatives. This reaction is a cornerstone of its application in medicinal chemistry and materials science, as the urea linkage is a key structural motif in many biologically active molecules and functional polymers.

Diarylurea Synthesis

A significant application of this compound is in the synthesis of diarylureas. These compounds are formed by reacting the isocyanate with various substituted anilines. The resulting diarylurea scaffold is a privileged structure in drug discovery, with several approved drugs and clinical candidates featuring this core. The reaction is typically straightforward, proceeding under mild conditions to afford the desired products in good yields. The diversity of commercially available anilines allows for the creation of large libraries of diarylurea compounds for biological screening.

Below is an interactive data table summarizing the synthesis of various diarylurea derivatives.

| Reactant 1 | Reactant 2 | Product |

| This compound | Aniline (B41778) | 1-(2,6-Dichloro-3-methoxyphenyl)-3-phenylurea |

| This compound | 4-Fluoroaniline | 1-(2,6-Dichloro-3-methoxyphenyl)-3-(4-fluorophenyl)urea |

| This compound | 4-Chloroaniline | 1-(4-Chlorophenyl)-3-(2,6-dichloro-3-methoxyphenyl)urea |

| This compound | 4-Methoxyaniline | 1-(2,6-Dichloro-3-methoxyphenyl)-3-(4-methoxyphenyl)urea |

Preparation of Functionalized Urea Derivatives

Beyond simple diarylureas, this compound is employed in the synthesis of more complex and functionalized urea derivatives. By choosing amines that contain additional reactive groups, chemists can introduce a wide range of functionalities into the final molecule. This strategy is used to modulate the physicochemical properties of the compounds, such as solubility and lipophilicity, and to introduce specific pharmacophores that can interact with biological targets. The synthesis of these derivatives often involves a one-pot reaction where the isocyanate is treated with a suitable amine.

The following table provides examples of functionalized urea derivatives synthesized from this compound.

| Reactant 1 | Reactant 2 | Product |

| This compound | 4-Aminophenol | 1-(2,6-Dichloro-3-methoxyphenyl)-3-(4-hydroxyphenyl)urea |

| This compound | 4-(Aminomethyl)pyridine | 1-(2,6-Dichloro-3-methoxyphenyl)-3-(pyridin-4-ylmethyl)urea |

| This compound | Ethyl 4-aminobenzoate | Ethyl 4-(3-(2,6-dichloro-3-methoxyphenyl)ureido)benzoate |

Intermediate in the Formation of Heterocyclic Compounds

The reactivity of the isocyanate group extends beyond the formation of ureas, making this compound a valuable intermediate in the synthesis of various heterocyclic compounds. These ring systems are ubiquitous in pharmaceuticals and agrochemicals.

Synthesis of Benzoxazolone Scaffolds

This compound can be utilized in the synthesis of benzoxazolone derivatives. Although direct cyclization from the isocyanate is not the most common route, it can serve as a precursor to an intermediate that undergoes cyclization. For instance, reaction with a suitably substituted ortho-aminophenol can lead to a urea intermediate that, under appropriate conditions, can cyclize to form a benzoxazolone ring system. The benzoxazolone core is a key feature in a number of biologically active compounds.

Other Nitrogen-Containing Heterocycles

The versatility of this compound as a synthetic precursor allows for its potential use in the formation of other nitrogen-containing heterocycles. While direct synthesis from this specific isocyanate might not be extensively documented for all classes, the general reactivity of isocyanates opens avenues for such transformations. For example, isocyanates are known to react with various nucleophiles to form intermediates that can be cyclized into a range of heterocyclic systems.

Purines: While not a direct precursor, the isocyanate could be used to modify an existing purine (B94841) scaffold. For instance, an aminopurine could react with this compound to form a urea-linked purine derivative. The synthesis of various purine derivatives is an active area of research.

Triazoles: The synthesis of triazoles often involves click chemistry or other cycloaddition reactions. An appropriately functionalized derivative of this compound, for example, one containing an azide (B81097) or an alkyne, could potentially participate in such reactions to form triazole-containing compounds.

Oxadiazoles (B1248032): The formation of oxadiazoles typically proceeds through the cyclization of diacylhydrazines or related intermediates. While a direct role for this compound is not immediately apparent, it could be used to synthesize a more complex intermediate which is then converted to an oxadiazole.

Utilization in Polymer Chemistry (Excluding Polyurethanes with specific prohibited properties)

The isocyanate functional group (-N=C=O) is highly reactive towards nucleophiles, making compounds like this compound potentially valuable monomers in the synthesis of various polymers. The presence of chloro and methoxy substituents on the phenyl ring would further modulate the reactivity of the isocyanate group and influence the properties of the resulting polymers.

Incorporation into Polymer Chains

The incorporation of the this compound unit into a polymer backbone can be achieved through several polymerization techniques. The isocyanate group can react with a variety of functional groups on other monomers, such as hydroxyl (-OH), amine (-NH2), or thiol (-SH) groups, to form urethane (B1682113), urea, or thiocarbamate linkages, respectively.

Table 1: Potential Co-monomers for Polymerization with this compound

| Co-monomer Functional Group | Resulting Linkage | Polymer Class (Example) |

| Diol (HO-R-OH) | Urethane | Polyurethane |

| Diamine (H₂N-R-NH₂) | Urea | Polyurea |

| Dithiol (HS-R-SH) | Thiocarbamate | Polythiocarbamate |

| Amino alcohol (HO-R-NH₂) | Urethane and Urea | Poly(urethane-urea) |

The specific choice of co-monomer and polymerization conditions would dictate the final polymer structure and properties. The dichlorinated and methoxy-substituted phenyl ring would be a pendant group along the polymer chain, influencing its chemical and physical characteristics.

Influence on Polymer Architecture and Properties

The structural features of this compound would have a direct impact on the architecture and properties of any polymer into which it is incorporated.

Steric Hindrance: The two chlorine atoms in the ortho positions relative to the isocyanate group would create significant steric hindrance. This could influence the kinetics of polymerization, potentially requiring more forcing reaction conditions. It would also restrict the rotation of the phenyl ring within the polymer backbone, leading to a more rigid polymer structure.

Intermolecular Interactions: The presence of the polar C-Cl and C-O bonds, as well as the aromatic ring, would introduce dipole-dipole interactions and potential for π-π stacking between polymer chains. These interactions would affect the polymer's morphology and bulk properties.

Chemical Reactivity: The methoxy group could potentially be cleaved under harsh conditions, offering a route for post-polymerization modification. The chlorine atoms are generally unreactive in nucleophilic aromatic substitution but could be activated under specific catalytic conditions, allowing for further functionalization of the polymer.

The combination of these structural elements would likely result in polymers with unique solubility profiles and thermal properties, although specific data on material properties like tensile strength or heat resistance are not available.

Development of Novel Reaction Methodologies Utilizing the Compound

While no specific novel reaction methodologies utilizing this compound have been reported, its unique substitution pattern suggests potential for exploration in several areas of synthetic chemistry.

The electron-withdrawing nature of the two chlorine atoms and the electron-donating effect of the methoxy group create an interesting electronic profile on the aromatic ring. This could be exploited in various transformations:

Cycloaddition Reactions: Isocyanates are known to participate in a variety of cycloaddition reactions. The specific substitution pattern of this compound could influence the regioselectivity and stereoselectivity of such reactions, potentially leading to the synthesis of novel heterocyclic compounds.

Metal-Catalyzed Cross-Coupling: While the C-Cl bonds are generally robust, modern catalytic systems could potentially enable cross-coupling reactions, allowing for the introduction of new substituents onto the aromatic ring either before or after polymerization.

Directed Ortho-Metalation: The methoxy group could act as a directing group for ortho-lithiation or other metalation reactions, providing a pathway to functionalize the C4 position of the phenyl ring. The presence of the adjacent chlorine atom would likely influence the feasibility and outcome of such reactions.

Further research into the reactivity of this compound is necessary to develop and validate new synthetic methodologies.

Future Directions in Research on 2,6 Dichloro 3 Methoxyphenylisocyanate

Exploration of Undiscovered Reactivity Modes

The reactivity of the isocyanate group is dominated by its electrophilic carbon atom, which readily reacts with a wide range of nucleophiles, including alcohols, amines, and water, to form urethanes, ureas, and carbamic acids (which subsequently decompose to amines and carbon dioxide), respectively. wikipedia.orgnoaa.gov However, the unique substitution pattern of 2,6-dichloro-3-methoxyphenylisocyanate invites investigation into less conventional reaction pathways.

Future research should focus on leveraging the electronic properties conferred by the substituents. The two electron-withdrawing chlorine atoms are expected to significantly increase the electrophilicity of the isocyanate carbon, potentially enabling reactions with weaker nucleophiles that are unreactive toward standard aryl isocyanates. Conversely, the electron-donating methoxy (B1213986) group, positioned meta to the isocyanate, modulates this effect and may influence regioselectivity in reactions involving the aromatic ring.

Key areas for exploration include:

Novel Cycloaddition Reactions: While isocyanates are known to participate in dipolar cycloadditions, the specific electronic tuning of this compound could alter its reactivity profile with various dipoles and dipolarophiles. acs.org Systematic studies could uncover new routes to complex heterocyclic structures.

Catalytic C-H Functionalization: The aromatic ring itself is a target for functionalization. Research into transition-metal-catalyzed C-H activation ortho to the methoxy group or meta to the chlorine atoms could provide novel derivatives while keeping the highly reactive isocyanate group intact for subsequent transformations.

Reactions with Organometallic Reagents: Controlled reactions with organometallic nucleophiles could lead to the formation of unique amide or ketone structures, moving beyond traditional urethane (B1682113) and urea (B33335) chemistry. The increased electrophilicity may allow for more controlled additions under milder conditions.

| Reactivity Mode | Known Isocyanate Reactions | Proposed Research for this compound |

| Nucleophilic Addition | Reaction with alcohols, amines, water. wikipedia.org | Investigation with weak nucleophiles (e.g., hindered alcohols, deactivated amines); kinetic studies to quantify the electronic effect of substituents. |

| Cycloaddition | [3+2] cycloadditions with nitrones. acs.org | Exploration of reactions with a broader range of 1,3-dipoles; computational screening for novel cycloaddition partners. |

| Self-Addition | Dimerization to uretidiones and trimerization to isocyanurates. nih.gov | Study of substituent effects on the equilibrium and kinetics of self-addition reactions under various catalytic conditions. |

| Aromatic Ring Reactivity | Electrophilic substitution (generally requires harsh conditions). | Directed C-H functionalization using transition metal catalysis to leverage the existing substituents for regioselective derivatization. |

Development of Greener Synthetic Pathways

The industrial production of isocyanates has historically relied on the phosgenation of primary amines. wikipedia.orgresearchgate.net This process utilizes phosgene (B1210022), an extremely toxic and hazardous chemical, and generates corrosive hydrogen chloride (HCl) as a byproduct. universityofcalifornia.edubdmaee.net A critical future direction for the synthesis of this compound is the development of phosgene-free, environmentally benign pathways.

Research should be directed toward adapting established non-phosgene methods for this specific molecule. nih.gov Potential green routes starting from readily available precursors include:

Thermal Decomposition of Carbamates: This two-step approach involves first synthesizing an N-aryl carbamate (B1207046) from 2,6-dichloro-3-methoxyaniline (B2446229) using a green carbonyl source like dimethyl carbonate (DMC) or urea, followed by thermal cracking to yield the isocyanate and an alcohol, which can often be recycled. researchgate.netnih.gov This route avoids the use of phosgene and corrosive byproducts.

Curtius Rearrangement: The Curtius rearrangement of an acyl azide (B81097), derived from the corresponding carboxylic acid (2,6-dichloro-3-methoxybenzoic acid), offers a phosgene-free path to the isocyanate. libretexts.orgacs.org While traditionally using potentially explosive intermediates, modern advancements, particularly in flow chemistry, have made this a much safer and more viable option. acs.org

| Synthetic Pathway | Key Reagents | Key Intermediates / Byproducts | Environmental & Safety Considerations |

| Traditional Phosgenation | 2,6-dichloro-3-methoxyaniline, Phosgene (COCl₂) | Carbamoyl (B1232498) chloride, HCl | Highly toxic phosgene gas; corrosive HCl byproduct. researchgate.netuniversityofcalifornia.edu |

| Carbamate Decomposition | Aniline (B41778), Dimethyl Carbonate (DMC), Urea | N-aryl carbamate, Methanol, Ammonia | Avoids phosgene; uses greener carbonyl sources; byproducts can be recycled. nih.gov |

| Curtius Rearrangement | Carboxylic acid, Azide source | Acyl azide, Nitrogen gas | Avoids phosgene; acyl azide is a high-energy intermediate, but risk is mitigated in flow systems. acs.org |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, thereby accelerating research and reducing experimental waste. For this compound, advanced computational modeling can offer profound insights into its electronic structure, reactivity, and spectroscopic properties before a single experiment is run.

Future research should employ methods like Density Functional Theory (DFT) to:

Predict Reactivity and Mechanisms: Model the transition states and reaction energy profiles for both known and undiscovered reactivity modes. acs.orgmdpi.com This can help identify the most promising avenues for experimental exploration and elucidate the precise influence of the chloro and methoxy groups on reaction barriers. mdpi.com

Optimize Greener Synthetic Pathways: Simulate proposed green synthesis routes to identify optimal catalysts, temperatures, and solvent conditions. chemrxiv.org Computational screening can narrow down the experimental matrix required to achieve high yields and selectivity, aligning with the principles of green chemistry. synthiaonline.com

Analyze Spectroscopic Signatures: Calculate and predict spectroscopic data (e.g., NMR, IR, Raman) to aid in the characterization of the molecule and its reaction products, facilitating easier identification in complex reaction mixtures.

| Computational Method | Target Property/Application | Predicted Outcome for this compound |

| Density Functional Theory (DFT) | Reaction mechanism analysis. acs.org | Calculation of activation energies and transition state geometries for nucleophilic additions and cycloadditions. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Electronic structure analysis. | Mapping of electron density to quantify the electrophilicity of the isocyanate carbon and the effect of ring substituents. |

| Molecular Dynamics (MD) | Solvent effects and conformational analysis. | Simulation of behavior in different solvents to predict solubility and the influence of solvent polarity on reaction pathways. |

| Ab Initio Calculations | Spectroscopic property prediction. researchgate.net | Accurate prediction of IR vibrational frequencies and NMR chemical shifts for structural confirmation. |

Integration into Flow Chemistry or Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. acs.orgrsc.org This is particularly true for reactions involving hazardous reagents or unstable intermediates, such as those in many isocyanate syntheses. universityofcalifornia.eduacs.org

Future research should focus on developing a continuous flow synthesis of this compound. A prime candidate for this approach is the Curtius rearrangement, where the hazardous acyl azide intermediate can be generated and consumed in situ within the flow reactor, minimizing the risk of accumulation. acs.org

Furthermore, integrating this flow synthesis into a fully automated platform would represent a significant leap forward. nih.govwikipedia.org Such a system could:

Enable High-Throughput Experimentation: Rapidly screen different reaction conditions (temperature, residence time, reagent stoichiometry) to optimize the synthesis.

Facilitate Library Synthesis: Couple the output of the isocyanate synthesis stream with various nucleophile streams (e.g., a library of alcohols or amines) to automatically generate a diverse array of urethane and urea derivatives for screening in materials science or drug discovery. merckmillipore.com

Improve Reproducibility and Data Logging: Automated systems provide superior control and data logging, leading to highly reproducible results, which are essential for scaling up production. mit.edu

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Safety | Potential for accumulation of hazardous intermediates (e.g., acyl azides). | In situ generation and consumption of hazardous intermediates, minimizing risk. acs.org |

| Heat Transfer | Limited by surface-area-to-volume ratio; potential for thermal runaways. | Excellent heat transfer due to high surface-area-to-volume ratio, allowing for precise temperature control. researchgate.net |

| Scalability | Often requires re-optimization for different scales ("scale-up" issues). | Scaled by running the process for longer times ("scale-out"), avoiding re-optimization. researchgate.net |

| Process Control | Manual or semi-automated control over parameters. | Precise, automated control over residence time, stoichiometry, and temperature. mit.edu |

| Integration | Difficult to integrate multiple reaction steps without manual workup. | Multiple reaction and purification steps can be "telescoped" into a single continuous sequence. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.